molecular formula C4H4N2S3 B1671375 Endodan CAS No. 33813-20-6

Endodan

货号: B1671375
CAS 编号: 33813-20-6
分子量: 176.3 g/mol
InChI 键: BFTGQIQVUVTBJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Endodan is a pharmaceutical compound that combines two active ingredients: oxycodone and aspirin Oxycodone is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy It is used primarily for its analgesic properties to treat moderate to severe painThe combination of these two compounds in this compound provides a synergistic effect for pain relief .

Synthetic Routes and Reaction Conditions:

  • Oxycodone: The synthesis of oxycodone involves several steps, starting from thebaine. Thebaine undergoes a series of chemical reactions, including hydrogenation, oxidation, and methylation, to produce oxycodone. The key steps include:

  • Aspirin: The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, typically sulfuric acid or phosphoric acid. The key steps include:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学研究应用

Pharmacological Profile

Oxycodone is a potent opioid analgesic that acts primarily on the mu-opioid receptors in the central nervous system (CNS) to alleviate pain. It is known for its efficacy in treating acute and chronic pain conditions. Aspirin , on the other hand, is a nonsteroidal anti-inflammatory drug (NSAID) that reduces inflammation and pain through inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins.

Clinical Applications

Endodan has been utilized in various clinical settings, particularly for:

  • Postoperative Pain Management : Studies indicate that oxycodone is effective in managing postoperative pain. A systematic review demonstrated that oxycodone provides significant pain relief compared to placebo, with a number needed to treat (NNT) of approximately 4.6 for at least 50% pain relief .
  • Chronic Pain Conditions : The combination of oxycodone and aspirin has shown promise in chronic pain management, particularly for patients who may benefit from both opioid and anti-inflammatory effects. This dual mechanism can be advantageous in conditions like osteoarthritis or cancer-related pain.

Case Studies

Several case studies have highlighted the effectiveness and challenges associated with this compound:

  • Postoperative Pain Relief : In a clinical trial involving patients undergoing major surgery, those treated with this compound reported significantly lower pain scores compared to those receiving standard analgesics alone. The combination therapy resulted in reduced opioid consumption and fewer side effects .
  • Management of Acute Pain : A case study focusing on patients with acute abdominal conditions revealed that while this compound provided effective analgesia, it could obscure the clinical diagnosis due to its opioid component potentially masking symptoms .
  • Chronic Pain Management : In another study assessing chronic pain patients, this compound demonstrated improved quality of life scores and reduced reliance on higher doses of opioids, suggesting a beneficial role in long-term pain management strategies .

Data Summary Table

Application AreaFindingsReferences
Postoperative PainSignificant reduction in pain scores; NNT = 4.6 for 50% relief
Chronic PainImproved quality of life; reduced opioid dependency
Acute PainEffective analgesia but may obscure diagnosis

Future Research Directions

Future research on this compound may focus on:

  • Long-term Efficacy and Safety : Investigating the long-term use of this compound in chronic pain management to assess risks versus benefits.
  • Comparative Studies : Conducting head-to-head trials with other analgesic combinations to determine optimal treatment protocols.
  • Mechanistic Studies : Exploring the pharmacokinetics and pharmacodynamics of this compound to better understand its action within different patient populations.

相似化合物的比较

Uniqueness of this compound:

生物活性

Endodan is a pharmaceutical formulation that combines oxycodone, a semi-synthetic opioid analgesic, with aspirin, a non-steroidal anti-inflammatory drug (NSAID). This combination is primarily used for the management of moderate to severe pain. Understanding the biological activity of this compound involves examining the pharmacodynamics and pharmacokinetics of its components, their interactions, and clinical implications.

Pharmacodynamics of Oxycodone

Oxycodone is a selective full agonist of the μ-opioid receptor (MOR), which is central to its analgesic effects. Upon binding to MOR, oxycodone activates intracellular signaling pathways that inhibit neurotransmitter release, leading to pain relief. The drug also has lower affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), contributing to its side effect profile, which includes respiratory depression and constipation .

Key Pharmacodynamic Properties:

  • Mechanism of Action: Activation of MOR inhibits cAMP production, closes calcium channels, and opens potassium channels, resulting in decreased neuronal excitability.
  • Respiratory Effects: Oxycodone can cause dose-dependent respiratory depression by acting on the brainstem's respiratory centers .
  • Other Effects: It may also suppress the cough reflex, affect gastrointestinal motility, and influence endocrine functions such as prolactin and cortisol levels .

Pharmacokinetics of Oxycodone

The pharmacokinetic profile of oxycodone in this compound is characterized by its absorption, distribution, metabolism, and excretion:

Parameter Value
Bioavailability60–87% when taken orally
Protein BindingApproximately 45%
MetabolismPrimarily via CYP3A4 and CYP2D6
Elimination Half-Life2–3 hours for immediate release; 4.5 hours for controlled release
ExcretionMainly via urine (83%)

Oxycodone undergoes extensive first-pass metabolism in the liver, producing active metabolites such as noroxycodone and oxymorphone .

Clinical Studies and Efficacy

Research indicates that this compound is effective in managing postoperative pain. A study demonstrated that single doses of oxycodone provide significant analgesia compared to placebo and other opioids like codeine . The efficacy is often measured by the percentage of patients achieving at least 50% pain relief within a specified timeframe.

Case Study Findings:

  • A clinical trial involving postoperative patients showed that those receiving oxycodone experienced greater pain relief compared to those on placebo or lower doses of other analgesics.
  • The number needed to treat (NNT) for achieving significant pain relief was favorable for oxycodone compared to alternative treatments .

Safety Profile and Adverse Effects

While effective for pain management, this compound carries risks associated with opioid use. Common adverse effects include:

  • Respiratory Depression: Particularly dangerous in non-tolerant individuals or those with pre-existing respiratory conditions .
  • Gastrointestinal Issues: Constipation is a frequent side effect due to reduced gastrointestinal motility.
  • CNS Effects: Sedation, dizziness, and potential for dependence or misuse are notable concerns.

Serious Risks:

  • Respiratory arrest can occur in cases of overdose or when combined with other CNS depressants. Caution is advised in vulnerable populations such as the elderly or those with compromised respiratory function .

常见问题

Basic Research Questions

Q. What are the established pharmacological targets of Endodan, and how can researchers validate these targets in vitro?

  • Methodological Answer : Begin with a systematic literature review to identify known targets (e.g., enzyme inhibition, receptor binding). Validate via in vitro assays such as competitive binding assays or enzyme activity measurements. Ensure controls for nonspecific binding (e.g., using knockout cell lines) and replicate experiments to confirm dose-dependent effects . Statistical validation (e.g., IC₅₀ calculations) should employ nonlinear regression models .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in preclinical studies?

  • Methodological Answer : Use ANOVA for multi-group comparisons, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. For dose-response curves, apply nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Ensure data normality via Shapiro-Wilk tests and address outliers with robust statistical packages like R or Prism .

Q. How should researchers conduct a literature review to identify gaps in this compound’s mechanistic studies?

  • Methodological Answer : Use databases like PubMed and Scopus with controlled keywords (e.g., "this compound pharmacokinetics," "mechanism of action"). Filter for peer-reviewed articles (2015–2025) and prioritize high-impact journals. Employ tools like VOSviewer for bibliometric analysis to map research trends and identify understudied pathways .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s efficacy across different preclinical models (e.g., murine vs. primate)?

  • Methodological Answer : Perform a meta-analysis of existing data to quantify interspecies variability. Design cross-species studies with standardized protocols (e.g., identical dosing regimens, sampling intervals). Use mixed-effects models to account for variability in metabolism and receptor density. Validate findings with ex vivo tissue assays to isolate species-specific factors .

Q. What experimental strategies minimize bias when assessing this compound’s long-term toxicity in longitudinal studies?

  • Methodological Answer : Implement blinded randomized controlled trials (RCTs) with placebo arms. Use stratified randomization to balance covariates (e.g., age, weight). Employ longitudinal mixed models to analyze time-dependent toxicity markers (e.g., liver enzymes) and adjust for attrition bias via multiple imputation techniques .

Q. How can researchers optimize in silico models to predict this compound’s drug-drug interaction potential?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 isoforms. Validate predictions with in vitro microsomal assays. Apply machine learning frameworks (e.g., random forests) trained on pharmacokinetic datasets to improve prediction accuracy. Cross-reference with clinical trial data for calibration .

Q. Data Analysis and Reproducibility

Q. What methodologies address conflicting results in this compound’s bioavailability studies across formulations?

  • Methodological Answer : Conduct dissolution profile comparisons using USP apparatuses under biorelevant conditions (e.g., simulated gastric fluid). Apply similarity factor (f₂) analysis to quantify formulation equivalence. Use LC-MS/MS for precise quantification of plasma concentrations in crossover studies .

Q. How should researchers handle missing data in multicenter trials evaluating this compound’s therapeutic outcomes?

  • Methodological Answer : Apply multiple imputation by chained equations (MICE) to handle missing data. Perform sensitivity analyses (e.g., complete-case vs. imputed datasets) to assess robustness. Document missing data patterns (e.g., MAR, MNAR) to justify methodological choices in publications .

Q. What protocols ensure reproducibility in this compound’s pharmacokinetic studies?

  • Methodological Answer : Pre-register study protocols (e.g., on ClinicalTrials.gov ) with detailed methodology. Standardize sample collection intervals, storage conditions (−80°C), and analytical techniques (e.g., HPLC calibration). Share raw data and code via repositories like Zenodo to enable independent verification .

Q. Experimental Design Challenges

Q. How can researchers balance ethical constraints with rigorous experimental design in this compound’s human trials?

  • Methodological Answer : Use adaptive trial designs (e.g., Bayesian methods) to minimize participant exposure to ineffective doses. Incorporate surrogate endpoints (e.g., biomarker levels) to reduce trial duration. Obtain ethical approval with explicit risk-benefit analyses and ensure informed consent includes data-sharing clauses .

Q. What strategies mitigate batch-to-batch variability in this compound’s raw material sourcing for in vivo studies?

  • Methodological Answer : Implement quality control (QC) protocols, including NMR and HPLC purity checks (>98%). Use reference standards (e.g., USP-grade) for calibration. Document supplier metadata (e.g., synthesis method, storage conditions) and include batch IDs in published datasets .

属性

IUPAC Name

5,6-dihydroimidazo[2,1-c][1,2,4]dithiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S3/c7-4-6-2-1-5-3(6)8-9-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTGQIQVUVTBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)SSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187473
Record name 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33813-20-6
Record name Ethylenethiuram monosulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33813-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETEM [BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033813206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE BISTHIURAM MONOSULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG03351C2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Endodan
Reactant of Route 2
Endodan
Reactant of Route 3
Endodan
Reactant of Route 4
Endodan
Reactant of Route 5
Endodan
Reactant of Route 6
Endodan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。